4-Hydroxy-2-oxo-N'-(3-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
4-Hydroxy-2-oxo-N’-(3-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-N’-(3-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with 3-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-N’-(3-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and pyridine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
4-Hydroxy-2-oxo-N’-(3-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-N’-(3-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- 3-Pyridinecarboxaldehyde
- Quinoline derivatives
Uniqueness
4-Hydroxy-2-oxo-N’-(3-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of quinoline and pyridine moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12N4O3 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H12N4O3/c21-14-11-5-1-2-6-12(11)19-15(22)13(14)16(23)20-18-9-10-4-3-7-17-8-10/h1-9H,(H,20,23)(H2,19,21,22)/b18-9+ |
InChI Key |
PVDMXFCFCYKBMA-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CN=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN=CC3=CN=CC=C3)O |
Origin of Product |
United States |
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